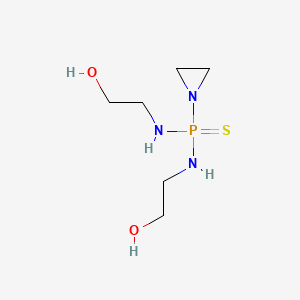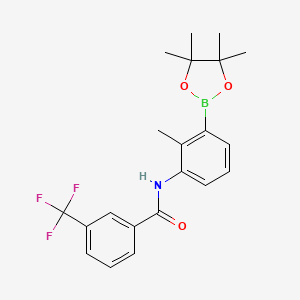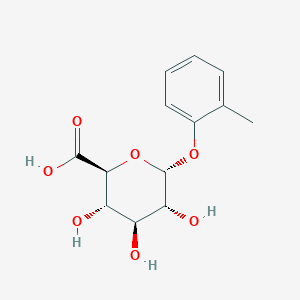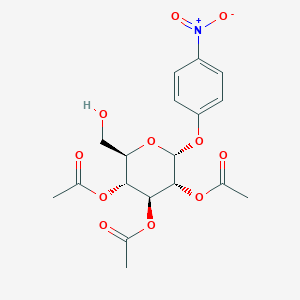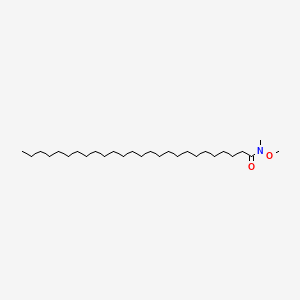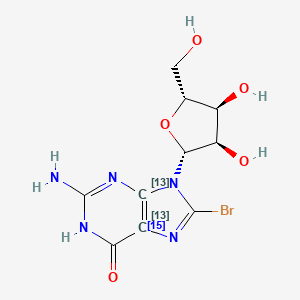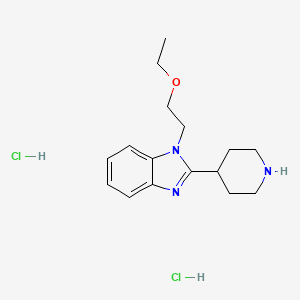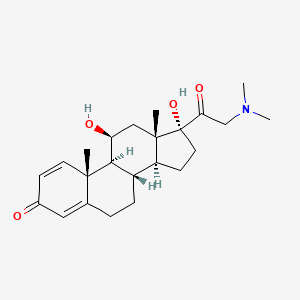
Prednisolone 21-Dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone 21-Dimethylamine: is a synthetic glucocorticoid derived from prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone 21-Dimethylamine typically involves several steps:
Starting Material: Prednisone acetate is often used as the starting material.
Protective Reactions: The 3,20-keto groups are protected.
Reduction Reaction: The 11-keto group is reduced.
Esterification: The 21-hydroxyl group is esterified.
Deprotection: The 3,20-keto groups are deprotected.
Hydrolysis: The 21-acetic ester is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
化学反応の分析
Types of Reactions: Prednisolone 21-Dimethylamine undergoes various chemical reactions, including:
Oxidation: Conversion to 20β-hydroxy prednisolone by microbial transformation.
Reduction: Reduction of the 11-keto group during synthesis.
Substitution: Esterification of the 21-hydroxyl group.
Common Reagents and Conditions:
Oxidation: Streptomyces roseochromogenes TS79 is used for microbial transformation.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Esterification is carried out using acetic anhydride.
Major Products:
20β-Hydroxy Prednisolone: Formed during microbial transformation.
This compound: Final product of the synthetic route.
科学的研究の応用
Prednisolone 21-Dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the formulation of pharmaceutical products.
作用機序
Prednisolone 21-Dimethylamine exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration to sites of inflammation . The compound’s molecular targets include various proteins involved in the inflammatory response .
類似化合物との比較
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its high potency and long duration of action.
Uniqueness: Prednisolone 21-Dimethylamine is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glucocorticoids .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research. Its potent anti-inflammatory and immunosuppressive properties, along with its unique structural features, make it a crucial component in the development of therapeutic agents.
特性
分子式 |
C23H33NO4 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-(dimethylamino)acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 |
InChIキー |
BYUWTUZDHVVPSF-JZYPGELDSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN(C)C)O)CCC4=CC(=O)C=C[C@]34C)O |
正規SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


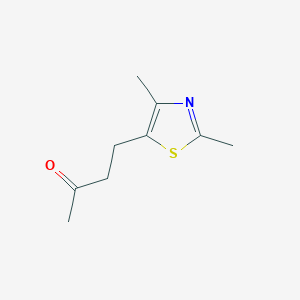
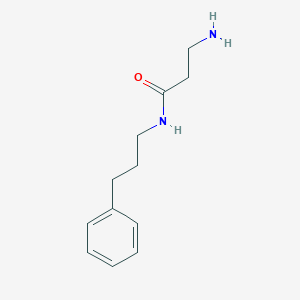
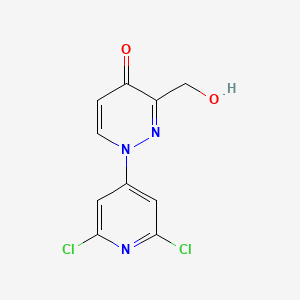
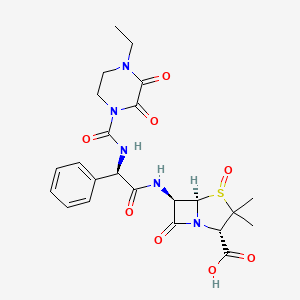
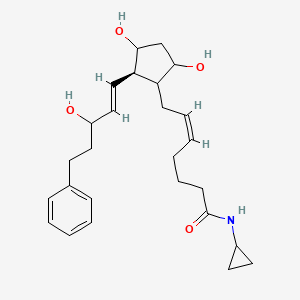
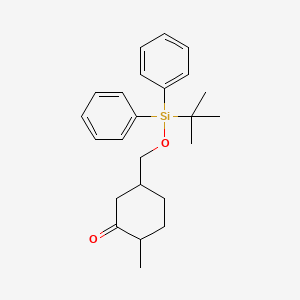
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
